molecular formula C18H22N8O2 B607614 Gdc-0084 CAS No. 1382979-44-3

Gdc-0084

Cat. No. B607614
M. Wt: 382.428
InChI Key: LGWACEZVCMBSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GDC-0084, also known as Paxalisib, is an oral, brain-penetrant small-molecule inhibitor of PI3K and mTOR . It has shown promising activity in a preclinical model of glioblastoma . It is currently under investigation in clinical trials for patients with recurrent high-grade glioma .


Synthesis Analysis

The synthesis of GDC-0084 involves a phase transfer catalyzed annulation in water, an efficient Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid using a low palladium catalyst loading, and the development of a controlled crystallization to provide the API .


Molecular Structure Analysis

The molecular formula of GDC-0084 is C18H22N8O2 . The exact mass is 382.19 and the molecular weight is 382.428 .


Chemical Reactions Analysis

In vitro kinase assay, GDC-0084 exhibited Ki values of 2 nM, 46 nM, 3 nM, 10 nM and 70 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ and mTOR, respectively .


Physical And Chemical Properties Analysis

GDC-0084 is soluble at 8 mg/mL in DMSO . It is stable if stored as directed; avoid strong oxidizing agents .

Scientific Research Applications

  • Inhibition of Cutaneous Squamous Cell Carcinoma Cell Growth : GDC-0084 has been found to potently inhibit the survival and proliferation of cutaneous squamous cell carcinoma cells. It induces apoptosis and cell cycle arrest in these cells, making it more efficient than other PI3K-Akt-mTOR inhibitors, while being non-cytotoxic to normal human skin fibroblasts and keratinocytes (Ding et al., 2018).

  • Efficacy in High-Grade Glioma : A Phase I study on patients with recurrent high-grade glioma showed that GDC-0084 crosses the blood-brain barrier and has the potential for treating brain tumors. The study observed PI3K/mTOR-inhibitor related toxicities, and evidence of central nervous system penetration was noted (Wen et al., 2020).

  • Application in Glioblastoma : GDC-0084 showed promise in inhibiting glioblastoma multiforme (GBM), the most common primary brain tumor in adults. It was effective in orthotopic mouse models of GBM, indicating potential for GBM treatment (Salphati et al., 2016).

  • Enhancing Efficacy of Arsenic Trioxide in Glioma Stem Cells : A study found that combining arsenic trioxide with GDC-0084 could sensitize glioma stem cells to this therapy, indicating a potential combination treatment for glioblastoma (Dong et al., 2018).

  • Potential in Treating Breast Cancer Brain Metastases : GDC-0084 was found to be effective against PIK3CA-mutant breast cancer brain metastases in preclinical models, suggesting it as a treatment option for this patient group (Ippen et al., 2019).

  • Pharmacokinetic Analysis in Clinical Settings : A study developed a method to measure GDC-0084 in human plasma and cerebrospinal fluid, crucial for evaluating its pharmacokinetics in clinical trials (Zhong et al., 2019).

Safety And Hazards

GDC-0084 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

GDC-0084 is a promising treatment option for breast cancer brain metastases with dysregulated PI3K/mTOR signaling pathway conferred by activating PIK3CA mutations . It might be a promising treatment option for breast cancer brain metastases patients in the future .

properties

IUPAC Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWACEZVCMBSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gdc-0084

CAS RN

1382979-44-3
Record name Paxalisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paxalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAXALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
TP Heffron, CO Ndubaku, L Salphati… - ACS medicinal …, 2016 - ACS Publications
… These efforts required identification of a distinct scaffold for PI3K inhibitors relative to our previous efforts and ultimately resulted in the identification of GDC-0084 (16). The discovery …
Number of citations: 81 pubs.acs.org
FM Ippen, CA Alvarez-Breckenridge, BM Kuter… - Clinical Cancer …, 2019 - AACR
… The results of this study suggest that the brain-penetrant PI3K/mTOR targeting GDC-0084 is a promising treatment option for breast cancer brain metastases with dysregulated PI3K/…
Number of citations: 59 aacrjournals.org
PY Wen, TF Cloughesy, AG Olivero, KM Morrissey… - Clinical Cancer …, 2020 - AACR
… GDC-0084 was conducted in patients with high-grade glioma. This phase I study showed that GDC-0084 … Our data suggest that clinical investigation of GDC-0084 in patients with high-…
Number of citations: 59 aacrjournals.org
L Ding, P Zhao, M Yang, G Lv, T Zhao - Biochemical and biophysical …, 2018 - Elsevier
… Our results show that GDC-0084 treatment at nanomole … GDC-0084-treated tumor tissues PI3K-Akt-mTOR and DNA-PKcs activation were significantly inhibited. In summary, GDC-0084 …
Number of citations: 19 www.sciencedirect.com
A Stumpf, A McClory, H Yajima… - … Process Research & …, 2016 - ACS Publications
… synthesis of a brain penetrant PI3K inhibitor GDC-0084. Highlights of the synthesis include a … The process delivered GDC-0084 with low levels of both impurities and residual metals. …
Number of citations: 19 pubs.acs.org
L Salphati, B Alicke, TP Heffron… - Drug Metabolism and …, 2016 - ASPET
… GDC-0084 distributed evenly in brain and intracranial U87 and GS2 tumors. GDC-0084 … GDC-0084 distribution throughout the brain and intracranial tumors led to potent inhibition …
Number of citations: 42 dmd.aspetjournals.org
MM Kangussu-Marcolino, GM Ehrenkaufer… - International Journal for …, 2019 - Elsevier
… Our strategy identified two additional CNS penetrant experimental compounds GDC-0084 and bimiralisib. GDC-0084 is active against all three parasites and exhibited similar potency …
Number of citations: 17 www.sciencedirect.com
BM Ellingson, J Yao, C Raymond, DA Nathanson… - Clinical Cancer …, 2020 - AACR
… Preclinical studies have shown the ability for GDC-0084 to inhibit the proliferation of several … of GDC-0084 within intracranial tumors (14, 15). These results suggest GDC-0084 may be …
Number of citations: 6 aacrjournals.org
TJ Yang, Z Zhang, R Young, JS Garner, J Simpson… - Cancer Research, 2020 - AACR
… GDC-0084 (paxalisib) is a potent, oral, selective, CNS-… and safety of concurrent GDC-0084 administration with RT (… The starting dose of GDC-0084 is 45mg daily and a maximum of …
Number of citations: 1 aacrjournals.org
PY Wen, J de Groot, JD Battiste, SA Goldlust… - Cancer Research, 2020 - AACR
Introduction: Paxalisib (previously GDC-0084) is a potent, oral, selective, brain-penetrant, small molecule inhibitor of class I phosphoinositide 3-kinase and mammalian target of …
Number of citations: 3 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.